3-Methoxyisoquinolin-7-ylboronic acid 3-Methoxyisoquinolin-7-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 1645213-88-2
VCID: VC2722769
InChI: InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3
SMILES: B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O
Molecular Formula: C10H10BNO3
Molecular Weight: 203 g/mol

3-Methoxyisoquinolin-7-ylboronic acid

CAS No.: 1645213-88-2

VCID: VC2722769

Molecular Formula: C10H10BNO3

Molecular Weight: 203 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyisoquinolin-7-ylboronic acid - 1645213-88-2

Description

Synthesis and Applications

The synthesis of 3-Methoxyisoquinolin-7-ylboronic acid typically involves the conversion of an appropriate isoquinoline derivative into the boronic acid form. This process often requires careful control of reaction conditions to ensure high yields and purity.

Applications:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing complex organic molecules, particularly through cross-coupling reactions.

  • Pharmaceutical Development: Its unique structure makes it a potential building block for novel therapeutic agents.

Availability and Commercial Use

3-Methoxyisoquinolin-7-ylboronic acid is commercially available from several chemical suppliers, including Frontier Specialty Chemicals, where it is listed with a specific catalog number and price range .

SupplierCatalog NumberPrice Range
Frontier Specialty ChemicalsCAPOM13499$345.00 – $580.00

Future Research Directions

Future research should focus on exploring the biological activities and potential therapeutic applications of 3-Methoxyisoquinolin-7-ylboronic acid. Additionally, optimizing its synthesis conditions to improve yield and purity would be beneficial for its use in organic synthesis.

CAS No. 1645213-88-2
Product Name 3-Methoxyisoquinolin-7-ylboronic acid
Molecular Formula C10H10BNO3
Molecular Weight 203 g/mol
IUPAC Name (3-methoxyisoquinolin-7-yl)boronic acid
Standard InChI InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3
Standard InChIKey AUBLJKQWJXVCLT-UHFFFAOYSA-N
SMILES B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O
Canonical SMILES B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O
PubChem Compound 74890653
Last Modified Aug 16 2023

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